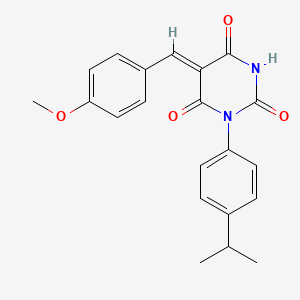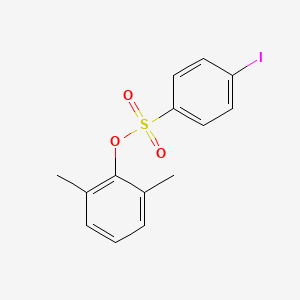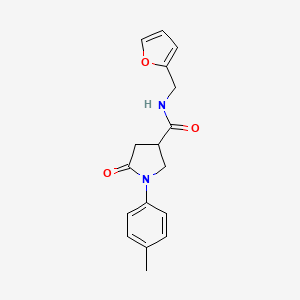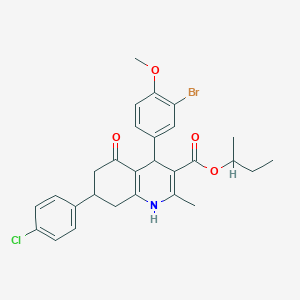![molecular formula C17H23N3O4S B4970566 1-(methylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4970566.png)
1-(methylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(methylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide, commonly known as MSOP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MSOP is a piperidine derivative that has been shown to exhibit promising results in various preclinical studies.
Wirkmechanismus
The exact mechanism of action of MSOP is not fully understood. However, it is believed that MSOP exerts its therapeutic effects by modulating various signaling pathways in the body. MSOP has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. MSOP has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
MSOP has been shown to have several biochemical and physiological effects in the body. In preclinical studies, MSOP has been shown to improve cognitive function in animal models of Alzheimer's disease. MSOP has also been shown to reduce inflammation and oxidative stress in various disease models. In addition, MSOP has been shown to have anti-tumor effects in several cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MSOP is its potential therapeutic applications in various diseases. MSOP has been shown to have neuroprotective effects, reduce inflammation and oxidative stress, and inhibit the growth of cancer cells. However, one of the limitations of MSOP is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for MSOP research. One potential avenue is the development of MSOP derivatives with improved solubility and bioavailability. Another potential direction is the investigation of MSOP in combination with other therapeutic agents for the treatment of various diseases. Furthermore, the mechanism of action of MSOP needs to be further elucidated to fully understand its therapeutic potential.
Synthesemethoden
The synthesis of MSOP involves a multi-step process that starts with the reaction of piperidine with 3-(2-oxo-1-pyrrolidinyl)phenylamine to form the intermediate product. The intermediate product is then treated with methylsulfonyl chloride to produce MSOP. The overall yield of this synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
MSOP has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, MSOP has been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain. MSOP has also been shown to have neuroprotective effects in Parkinson's disease by reducing oxidative stress and inflammation. In cancer, MSOP has been shown to inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
1-methylsulfonyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-25(23,24)19-10-7-13(8-11-19)17(22)18-14-4-2-5-15(12-14)20-9-3-6-16(20)21/h2,4-5,12-13H,3,6-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRDBBFYAAMPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B4970489.png)

![2-fluoro-6-({4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)phenol trifluoroacetate (salt)](/img/structure/B4970499.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-(2-methoxyethyl)-N-methylbenzamide](/img/structure/B4970510.png)

![methyl (2-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B4970533.png)
![2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide](/img/structure/B4970541.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B4970553.png)

![ethyl 5-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B4970571.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-5-bromo-2-methoxybenzamide](/img/structure/B4970572.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B4970581.png)
